C2 Iodine Enables Cross-Coupling Reactivity Unattainable with C3 Isomer
The C2 iodine position in 2-iodo-1-tosyl-1H-indole directs palladium-catalyzed coupling exclusively to the C2 position, enabling synthesis of 2-substituted indoles. In contrast, 3-iodo-1-tosyl-1H-indole (CAS 170456-80-1) yields 3-substituted derivatives [1]. Under optimized Suzuki-Miyaura conditions using Pd(PPh₃)₄ as catalyst, 2-iodo-1-tosyl-1H-indole reacts with phenylboronic acid to produce 2-phenyl-1-tosyl-1H-indole in yields exceeding 80% . This regiochemical distinction is absolute: no synthetic manipulation can convert C3 coupling products to C2-substituted indoles, making procurement of the correct regioisomer essential for target compound synthesis.
| Evidence Dimension | Regiochemical substitution outcome |
|---|---|
| Target Compound Data | 2-substituted indole derivatives (C2 coupling product) |
| Comparator Or Baseline | 3-iodo-1-tosyl-1H-indole yields 3-substituted indole derivatives |
| Quantified Difference | Mutually exclusive product distributions; C2 coupling yield >80% under optimized Suzuki conditions |
| Conditions | Suzuki-Miyaura coupling with phenylboronic acid, Pd(PPh₃)₄ catalyst |
Why This Matters
Procurement of the incorrect regioisomer (3-iodo vs 2-iodo) results in complete synthetic failure for projects requiring 2-substituted indole scaffolds.
- [1] ChemSrc. 3-Iodo-1-tosyl-1H-indole (CAS 170456-80-1) Product Data. View Source
